![molecular formula K4Zr[C2O4]4 B086662 Tetrapotassium;2-hydroxy-2-oxoacetate;zirconium CAS No. 12083-35-1](/img/structure/B86662.png)
Tetrapotassium;2-hydroxy-2-oxoacetate;zirconium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrapotassium;2-hydroxy-2-oxoacetate;zirconium, also known as potassium tetraoxalatozirconate (IV), is a chemical compound with the molecular formula K₄Zr(C₂O₄)₄. It is a coordination complex where zirconium is coordinated with oxalate ligands and potassium ions. This compound is known for its unique properties and applications in various fields, including materials science and chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium;2-hydroxy-2-oxoacetate;zirconium typically involves the reaction of zirconium salts with potassium oxalate in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
[ \text{ZrCl}_4 + 4 \text{K}_2\text{C}_2\text{O}_4 \rightarrow \text{K}_4\text{Zr(C}_2\text{O}_4\text{)}_4 + 4 \text{KCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity zirconium salts and potassium oxalate. The reaction mixture is typically heated and stirred to ensure complete dissolution and reaction of the starting materials. The resulting product is then purified through filtration and recrystallization processes to obtain high-purity this compound .
化学反应分析
Types of Reactions
Tetrapotassium;2-hydroxy-2-oxoacetate;zirconium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state zirconium complexes.
Reduction: It can be reduced to form lower oxidation state zirconium complexes.
Substitution: The oxalate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of chelating agents like ethylenediaminetetraacetic acid (EDTA) under controlled pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zirconium oxides, while reduction reactions can produce zirconium hydrides. Substitution reactions result in the formation of new zirconium complexes with different ligands .
科学研究应用
Tetrapotassium;2-hydroxy-2-oxoacetate;zirconium has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other zirconium complexes and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and cancer treatment.
Industry: Utilized in the production of advanced ceramics, catalysts, and other high-performance materials.
作用机制
The mechanism of action of tetrapotassium;2-hydroxy-2-oxoacetate;zirconium involves its interaction with molecular targets through coordination chemistry. The oxalate ligands facilitate the binding of the compound to various substrates, enabling it to participate in catalytic and other chemical processes. The specific pathways and molecular targets depend on the application and the environment in which the compound is used.
相似化合物的比较
Similar Compounds
Potassium tetraoxalatozirconate (IV): Similar in structure and properties, used in similar applications.
Potassium tetraoxalatoaluminate (III): Another coordination complex with aluminum instead of zirconium.
Potassium tetraoxalatochromate (III): A chromium-based coordination complex with similar ligand structure.
Uniqueness
Tetrapotassium;2-hydroxy-2-oxoacetate;zirconium is unique due to its specific coordination with zirconium, which imparts distinct chemical and physical properties. Its stability, reactivity, and versatility make it valuable in various scientific and industrial applications .
属性
IUPAC Name |
tetrapotassium;2-hydroxy-2-oxoacetate;zirconium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H2O4.4K.Zr/c4*3-1(4)2(5)6;;;;;/h4*(H,3,4)(H,5,6);;;;;/q;;;;4*+1;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYAXIRPSRLWSR-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.[K+].[K+].[K+].[K+].[Zr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4K4O16Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584324 |
Source


|
| Record name | Potassium hydrogen ethanedioate--zirconium (4/4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12083-35-1 |
Source


|
| Record name | Potassium hydrogen ethanedioate--zirconium (4/4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium tetraoxalatozirconate(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
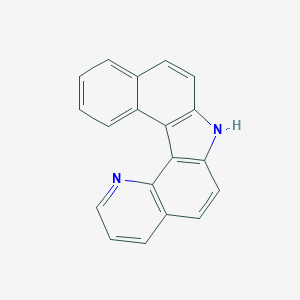
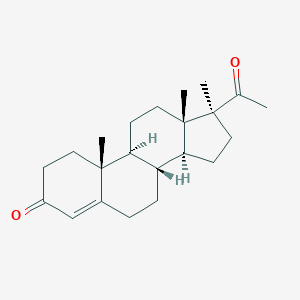
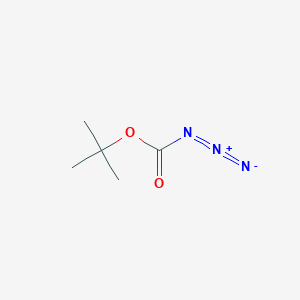
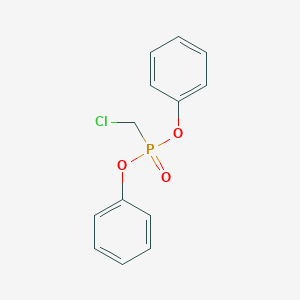
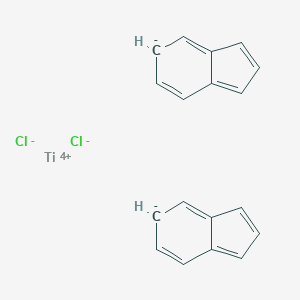
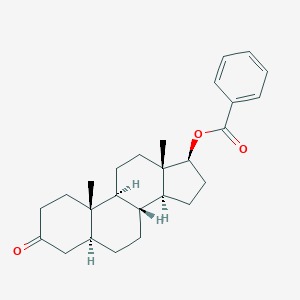

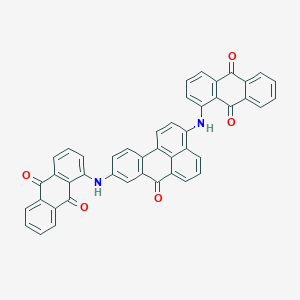
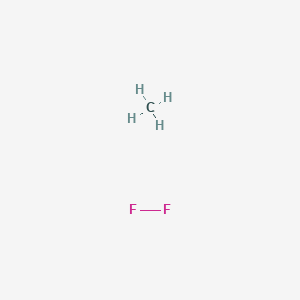
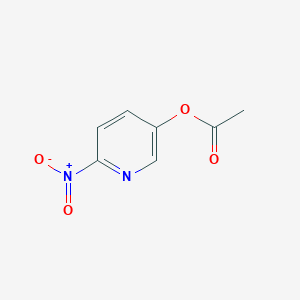
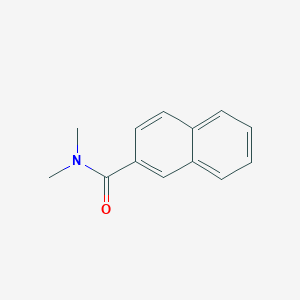
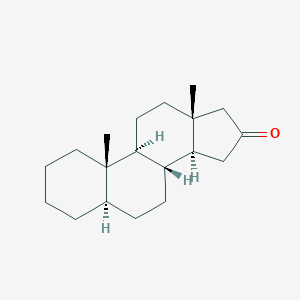
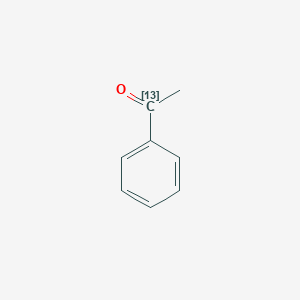
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B86604.png)
